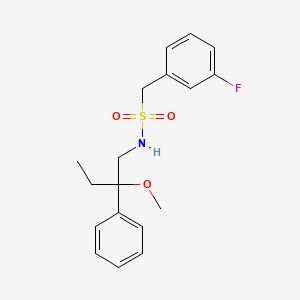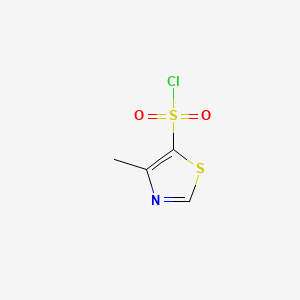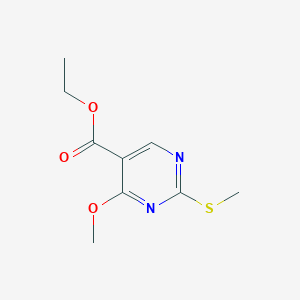
1-(4-(フラン-2-カルボニル)ピペラジン-1-イル)-2-クロロプロパン-1-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-[4-(furan-2-carbonyl)piperazin-1-yl]propan-1-one is a chemical compound that features a chloro group, a furan ring, and a piperazine moiety
科学的研究の応用
2-Chloro-1-[4-(furan-2-carbonyl)piperazin-1-yl]propan-1-one has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents.
Pharmaceutical Research: Investigated for its potential activity against various diseases, including tuberculosis.
Biological Studies: Used in the study of enzyme interactions and receptor binding.
作用機序
Target of Action
Similar compounds have been known to interact with various cellular targets, influencing cell cycle progression and apoptosis .
Biochemical Pathways
Compounds with similar structures have been shown to influence various biochemical pathways, including those involved in cell cycle regulation and apoptosis .
Result of Action
Similar compounds have been shown to induce changes in cell cycle progression and apoptosis .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-1-[4-(furan-2-carbonyl)piperazin-1-yl]propan-1-one . These factors can include pH, temperature, and the presence of other compounds or enzymes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[4-(furan-2-carbonyl)piperazin-1-yl]propan-1-one typically involves the reaction of 2-chloropropan-1-one with 4-(furan-2-carbonyl)piperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the presence of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
2-Chloro-1-[4-(furan-2-carbonyl)piperazin-1-yl]propan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of substituted piperazine derivatives.
Oxidation: Formation of furan-2,3-dione derivatives.
Reduction: Formation of alcohol derivatives.
類似化合物との比較
Similar Compounds
- 2-Chloro-1-[4-(pyrazine-2-carbonyl)piperazin-1-yl]propan-1-one
- 2-Chloro-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]propan-1-one
Uniqueness
2-Chloro-1-[4-(furan-2-carbonyl)piperazin-1-yl]propan-1-one is unique due to the presence of the furan ring, which imparts distinct chemical properties and potential biological activities compared to its analogs with pyrazine or pyridine rings .
特性
IUPAC Name |
2-chloro-1-[4-(furan-2-carbonyl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3/c1-9(13)11(16)14-4-6-15(7-5-14)12(17)10-3-2-8-18-10/h2-3,8-9H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWYKGIQTATWGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C(=O)C2=CC=CO2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methoxy-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide](/img/structure/B2539664.png)



![N-(3,4-dimethoxyphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/new.no-structure.jpg)
![N-(2-chlorophenyl)-2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2539671.png)






![4-(2-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carbothioamide](/img/structure/B2539685.png)
